molecular formula C9H12O5 B14203643 Ethyl 2-(acetyloxy)-4-oxopent-2-enoate CAS No. 848237-12-7

Ethyl 2-(acetyloxy)-4-oxopent-2-enoate

Cat. No.: B14203643
CAS No.: 848237-12-7
M. Wt: 200.19 g/mol
InChI Key: IERNFDWRSKRTMQ-UHFFFAOYSA-N
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Description

Ethyl 2-(acetyloxy)-4-oxopent-2-enoate is an α,β-unsaturated ester characterized by an acetyloxy substituent at position 2 and a ketone group at position 4 of its pent-2-enoate backbone.

Properties

CAS No.

848237-12-7

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl 2-acetyloxy-4-oxopent-2-enoate

InChI

InChI=1S/C9H12O5/c1-4-13-9(12)8(5-6(2)10)14-7(3)11/h5H,4H2,1-3H3

InChI Key

IERNFDWRSKRTMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(acetyloxy)-4-oxopent-2-enoate can be synthesized through several methods. One common approach involves the esterification of acetoacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetyloxy)-4-oxopent-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Acetic acid and ethyl acetoacetate.

    Reduction: Ethyl 2-(acetyloxy)-4-hydroxypent-2-enoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(acetyloxy)-4-oxopent-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Comparison with Similar Compounds

Electronic Effects of Substituents

  • Acetyloxy vs. Ethoxy/Methyl: The acetyloxy group in this compound is electron-withdrawing, enhancing the electrophilicity of the α,β-unsaturated system compared to Ethyl 4-ethoxy-2-oxobut-3-enoate (electron-donating ethoxy) . This makes the former more reactive toward nucleophilic additions (e.g., Michael additions).
  • Amino vs. Acetyloxy: The amino group in (Z)-Ethyl 3-amino-4-oxopent-2-enoate introduces nucleophilic character, enabling imine or enamine formation, whereas the acetyloxy group favors hydrolysis or acyl transfer .

Steric and Conformational Differences

  • Methyl vs. In contrast, the acetyloxy group at C2 in the target compound may impose less steric bulk but greater electronic activation .
  • Aromatic vs. Aliphatic Substituents: Ethyl 2-phenylacetoacetate’s phenyl group stabilizes the enolate via conjugation, whereas the aliphatic acetyloxy group in the target compound may increase solubility in polar solvents .

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